3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde
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Overview
Description
3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde is an organic compound with the molecular formula C7H3Br2FO2. It is a derivative of benzaldehyde, featuring bromine atoms at the 3 and 5 positions, a fluorine atom at the 4 position, and a hydroxyl group at the 2 position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde typically involves the bromination and fluorination of 2-hydroxybenzaldehyde. The process can be summarized as follows:
Bromination: 2-hydroxybenzaldehyde is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce bromine atoms at the 3 and 5 positions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atoms.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Scientific Research Applications
3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and dyes.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: It is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-hydroxybenzaldehyde: Similar structure but lacks the fluorine atom.
3-Fluoro-2-hydroxybenzaldehyde: Similar structure but lacks the bromine atoms
Uniqueness
3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens with the hydroxyl and aldehyde groups makes it a versatile intermediate for various synthetic applications .
Properties
Molecular Formula |
C7H3Br2FO2 |
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Molecular Weight |
297.90 g/mol |
IUPAC Name |
3,5-dibromo-4-fluoro-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C7H3Br2FO2/c8-4-1-3(2-11)7(12)5(9)6(4)10/h1-2,12H |
InChI Key |
BYTBCQARDOIGFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)Br)O)C=O |
Origin of Product |
United States |
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